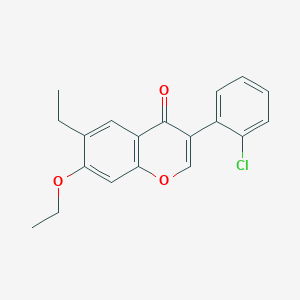
3-(2-chlorophenyl)-7-ethoxy-6-ethyl-4H-chromen-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-chlorophenyl)-7-ethoxy-6-ethyl-4H-chromen-4-one, also known as CEEC, is a synthetic compound that belongs to the class of flavones. It is a yellow crystalline powder that has been extensively studied for its potential therapeutic applications. In
作用机制
The mechanism of action of 3-(2-chlorophenyl)-7-ethoxy-6-ethyl-4H-chromen-4-one is not fully understood, but it is believed to involve the modulation of several signaling pathways and the inhibition of specific enzymes and receptors. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2, which is involved in the production of pro-inflammatory mediators. Moreover, this compound has been shown to modulate the activity of GABA-A receptors, which are involved in the regulation of neuronal excitability and anxiety.
Biochemical and physiological effects:
This compound has been shown to exert several biochemical and physiological effects. For example, it can reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. Moreover, this compound can reduce the levels of reactive oxygen species and increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, this compound has been shown to modulate the expression of several genes involved in cell cycle regulation, apoptosis, and DNA repair.
实验室实验的优点和局限性
3-(2-chlorophenyl)-7-ethoxy-6-ethyl-4H-chromen-4-one has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Moreover, it has been extensively studied in vitro and in vivo, and its pharmacological properties are well characterized. However, there are also some limitations to using this compound in lab experiments. For example, its mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions.
未来方向
There are several future directions for the study of 3-(2-chlorophenyl)-7-ethoxy-6-ethyl-4H-chromen-4-one. One potential direction is to investigate its potential as a therapeutic agent for neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another potential direction is to explore its effects on the immune system and its potential as an immunomodulatory agent. Moreover, further studies are needed to elucidate its mechanism of action and to identify its molecular targets.
合成方法
The synthesis of 3-(2-chlorophenyl)-7-ethoxy-6-ethyl-4H-chromen-4-one involves the condensation of 2-chloroacetophenone and ethyl acetoacetate, followed by the cyclization of the resulting intermediate with salicylaldehyde. The final product is obtained by the addition of sodium ethoxide to the reaction mixture. The overall yield of the synthesis is around 50%, and the purity of the compound is typically above 95%.
科学研究应用
3-(2-chlorophenyl)-7-ethoxy-6-ethyl-4H-chromen-4-one has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, antitumor, and neuroprotective properties. In vitro and in vivo studies have demonstrated that this compound can inhibit the proliferation of cancer cells, reduce oxidative stress, and protect against neurodegeneration. Moreover, this compound has been shown to modulate the activity of several enzymes and receptors, including cyclooxygenase-2, lipoxygenase, and GABA-A receptors.
属性
IUPAC Name |
3-(2-chlorophenyl)-7-ethoxy-6-ethylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClO3/c1-3-12-9-14-18(10-17(12)22-4-2)23-11-15(19(14)21)13-7-5-6-8-16(13)20/h5-11H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQPNMJCJNATKLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OCC)OC=C(C2=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

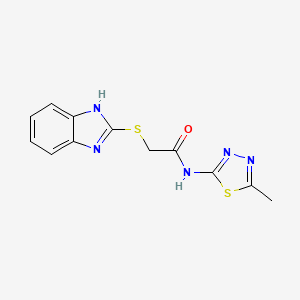
![N-[3-chloro-2-(4-morpholinyl)phenyl]-2-fluorobenzamide](/img/structure/B5704419.png)
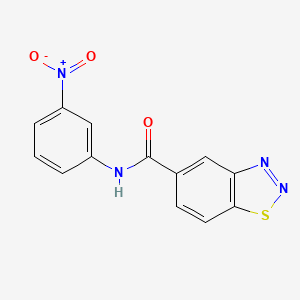
![N-(tert-butyl)-3-[4-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B5704437.png)

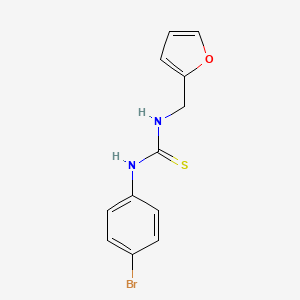
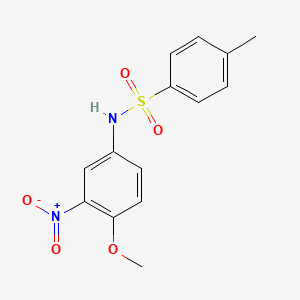

![N-[amino(1,3-benzothiazol-2-ylamino)methylene]benzamide](/img/structure/B5704487.png)
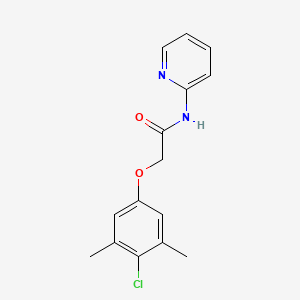


![1-[(5-bromo-2-methylphenyl)sulfonyl]azepane](/img/structure/B5704511.png)
![N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide](/img/structure/B5704517.png)